molecular formula C13H13N3O3S B6059893 N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide

N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide

Katalognummer B6059893
Molekulargewicht: 291.33 g/mol
InChI-Schlüssel: BKXMIUGEMIFWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide, also known as MRS2587, is a selective P2Y1 receptor antagonist. P2Y1 receptors are a subtype of purinergic receptors that are involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2587 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide selectively blocks the P2Y1 receptor, thereby inhibiting the downstream signaling pathways. The P2Y1 receptor is involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. By blocking the P2Y1 receptor, N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide reduces platelet aggregation, inhibits smooth muscle contraction, and modulates neurotransmission.
Biochemical and physiological effects:
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has been shown to have antiplatelet, antithrombotic, and vasodilatory effects. It reduces platelet aggregation by blocking the P2Y1 receptor, which is involved in platelet activation. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide also inhibits smooth muscle contraction by blocking the P2Y1 receptor, which is involved in smooth muscle contraction. This results in vasodilation and improved blood flow. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has also been shown to modulate neurotransmission by blocking the P2Y1 receptor, which is involved in neurotransmitter release.

Vorteile Und Einschränkungen Für Laborexperimente

N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments. It is a selective P2Y1 receptor antagonist, which allows for specific targeting of the receptor. It has been extensively studied, and its mechanism of action is well understood. However, N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for the study of N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide. One potential direction is the development of improved formulations with increased solubility and longer half-life. Another potential direction is the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide and its downstream signaling pathways.

Synthesemethoden

N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-aminopyridine with 3-chlorobenzenesulfonyl chloride to form 3-(3-pyridinylamino)benzenesulfonamide. The second step involves the reaction of the obtained compound with N-methyl-4-piperidone to form N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antiplatelet, antithrombotic, and vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-methyl-3-(pyridin-3-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-14-13(17)10-4-2-6-12(8-10)20(18,19)16-11-5-3-7-15-9-11/h2-9,16H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMIUGEMIFWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.